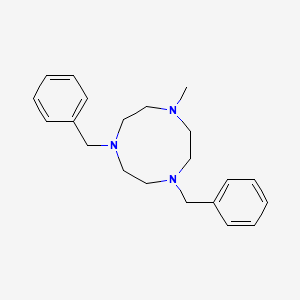

1,4-Dibenzyl-7-methyl-1,4,7-triazonane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibenzyl-7-methyl-1,4,7-triazonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3/c1-22-12-14-23(18-20-8-4-2-5-9-20)16-17-24(15-13-22)19-21-10-6-3-7-11-21/h2-11H,12-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRHDLFJPQPANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CCN(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Coordination Chemistry of 1,4 Dibenzyl 7 Methyl 1,4,7 Triazonane Complexes

Ligand Design Principles for 1,4,7-Triazonane Derivatives in Metal Complexation

The design of ligands based on the 1,4,7-triazonane framework is a cornerstone for creating metal complexes with specific geometries, stabilities, and reactivities. The nature of the substituents on the nitrogen atoms is paramount in dictating these properties.

The coordination geometry of metal complexes with 1,4,7-triazonane derivatives is significantly influenced by the steric and electronic properties of the N-substituents. In 1,4-Dibenzyl-7-methyl-1,4,7-triazonane, the interplay between the bulky benzyl (B1604629) groups and the smaller methyl group is critical.

Electronic Effects: The electronic nature of the N-substituents modulates the donor strength of the nitrogen atoms.

N-Methyl Group: The methyl group is a simple alkyl group that acts as a weak electron-donating group through induction. This slightly increases the electron density on its attached nitrogen atom, enhancing its basicity and donor capability compared to an unsubstituted nitrogen.

N-Benzyl Groups: The benzyl group's electronic effect is more complex. While the methylene (B1212753) (-CH2-) bridge is electron-donating via induction, the phenyl ring can be weakly electron-withdrawing. The net effect is a nuanced modulation of the nitrogen's donor properties.

This electronic asymmetry among the three nitrogen donors in this compound can lead to slight variations in the metal-nitrogen bond lengths within a single complex, reflecting the different donor strengths of the methyl- and benzyl-substituted nitrogen atoms.

A defining feature of 1,4,7-triazonane and its N-substituted derivatives is their strong preference for a facial (fac) coordination geometry. wikipedia.org In this mode, the three nitrogen atoms of the macrocycle bind to three adjacent, mutually cis-positions on an octahedral metal center, effectively capping one face of the octahedron. This arrangement is dictated by the inherent structure of the nine-membered ring, which is pre-organized to present its three donor atoms in this facial arrangement.

The resulting (TACN)M unit is exceptionally stable and kinetically inert, meaning the macrocycle is slow to dissociate from the metal ion. wikipedia.org This facial coordination ensures that the remaining coordination sites on the metal are available for binding other ligands or for catalytic activity. While a meridional (mer) arrangement—where the three nitrogens bind in a plane that includes the metal center—is theoretically possible, it would introduce significant strain into the macrocyclic ring. Consequently, for virtually all complexes of TACN and its simple N-alkyl or N-benzyl derivatives, the facial coordination mode is exclusively observed.

Formation and Stability of Transition Metal Complexes with this compound

The combination of a pre-organized facial binding mode and tunable N-substituents makes ligands like this compound effective chelators for a variety of transition metal ions.

The 1,4,7-triazonane framework readily forms stable complexes with a wide range of first-row transition metals and other ions. While specific studies on this compound are not widely available, its complexation behavior can be reliably inferred from related N-substituted TACN ligands.

Manganese (Mn): Manganese complexes of N-alkylated TACN ligands are well-documented, particularly in the context of oxidation catalysis. These complexes typically feature Mn in various oxidation states (II, III, IV), facially capped by the TACN derivative.

Copper (Cu): Copper(II) forms highly stable complexes with TACN and its derivatives. Due to the Jahn-Teller effect for d⁹ Cu(II), these complexes often exhibit distorted octahedral geometries.

Iron (Fe): Iron also forms stable complexes with TACN ligands in both Fe(II) and Fe(III) oxidation states. These complexes are studied for their magnetic properties and their potential as catalysts.

Yttrium (Y): Yttrium(III), a group 3 metal, also forms complexes with N-substituted TACN ligands. Studies on yttrium dialkyl complexes with N,N'-dialkyl-1,4,7-triazacyclononane-amide ligands demonstrate that the TACN moiety binds effectively to the large Y(III) ion, serving as a stabilizing ancillary ligand in polymerization catalysis. rsc.org

The general reaction for the formation of a six-coordinate complex with a trivalent metal ion (M³⁺) and three ancillary ligands (X) can be represented as: M³⁺ + (Bn)₂Me-TACN + 3X⁻ → [M((Bn)₂Me-TACN)X₃]

The stability of metal chelates is described by two distinct concepts: thermodynamic stability and kinetic inertness.

Thermodynamic Stability: This refers to the position of the equilibrium for the complex formation reaction, quantified by the stability constant (log K). The high thermodynamic stability of TACN-metal complexes is a result of the chelate effect and the macrocyclic effect . The chelate effect describes the enhanced stability of complexes with polydentate ligands over those with analogous monodentate ligands. The macrocyclic effect provides an additional stability enhancement because the donor atoms are part of a pre-organized ring structure, which minimizes the entropic penalty upon complexation. While specific stability constants for this compound complexes have not been reported, the values for related Cu(II) and Mn(II) complexes with other ligands suggest that they would be substantial. ajchem-b.com The Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes of first-row transition metals, indicates that for a given ligand, the stability generally follows the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net

Kinetic Inertness: This refers to the rate at which a complex undergoes ligand exchange or decomposition. Kinetic inertness is a crucial property for applications where the complex must remain intact, such as in medical imaging. rsc.org The facial coordination of the TACN framework results in a tightly bound metal-ligand unit that is characteristically slow to dissociate, making these complexes highly inert. wikipedia.org This inertness is a key feature of the entire class of TACN-based complexes.

| Metal Ion | Typical Oxidation State | Coordination Geometry | Relative Stability Trend | Kinetic Profile |

|---|---|---|---|---|

| Manganese (Mn) | +2, +3, +4 | Octahedral (distorted) | Stable | Inert |

| Iron (Fe) | +2, +3 | Octahedral | Stable | Inert |

| Copper (Cu) | +2 | Octahedral (Jahn-Teller distorted) | Very Stable (Irving-Williams series) | Inert |

| Yttrium (Y) | +3 | Octahedral or higher | Stable | Inert |

The stability of a metal complex is profoundly affected by the size of the chelate rings formed upon coordination. The 1,4,7-triazonane ligand is a nine-membered macrocycle. When it coordinates facially to a metal ion, it forms three interconnected five-membered chelate rings (M-N-C-C-N).

Five-membered chelate rings are generally considered to be among the most stable due to minimal ring strain. Ligands with flexible backbones that form five-membered rings upon chelation are significantly more stable than those forming four- or seven-membered rings. Six-membered chelate rings are also stable, but often slightly less so than their five-membered counterparts. The rigid, pre-organized structure of the TACN backbone, which exclusively forms these highly stable five-membered rings, is a primary reason for the exceptional thermodynamic stability and kinetic inertness of its metal complexes. Any deviation from this nine-membered macrocycle structure to one that would form larger or smaller chelate rings would be expected to result in a less stable metal complex.

Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| (Bn)₂Me-TACN | This compound |

| TACN | 1,4,7-Triazacyclononane (B1209588) |

Main Group and Lanthanide Metal Complexation by 1,4,7-Triazonane Systems

The 1,4,7-triazonane framework, including N-substituted derivatives like this compound, demonstrates versatile coordination behavior with a wide range of metal ions, extending beyond transition metals to include main group elements and lanthanides. The tridentate, facial-capping coordination motif offered by the triazonane macrocycle is particularly effective in forming stable and kinetically inert complexes. wikipedia.org The nature of the N-substituents (e.g., benzyl, methyl) influences the ligand's steric bulk and electronic properties, which in turn modulates the stability and structure of the resulting metal complexes. For instance, the inductive effect of methyl groups can increase the electron density on the nitrogen atoms, enhancing the ligand's donor capability and leading to more stable complexes.

The complexation with lanthanides is of significant interest, particularly for applications in medical imaging and luminescence. nih.govresearchgate.net Ligands based on the 1,4,7-triazonane core can be functionalized with additional pendant arms containing donor groups (e.g., carboxylate, picolinate) to increase the denticity and encapsulate the lanthanide ion more effectively, enhancing the stability of the resulting complexes. nih.govresearchgate.net Studies on 1,4,7-trimethyl-1,4,7-triazacyclononane with lanthanide chlorides have led to the synthesis of mononuclear complexes, demonstrating the ligand's ability to coordinate to these large metal ions. researchgate.net

Sandwich Complex Formation and Unique Binding Modes with Alkali and Alkaline Earth Metals

While aza-macrocycles typically favor transition metals, 1,4,7-triazonane and its derivatives exhibit notable interactions with alkali and alkaline earth metals, often adopting unique structural arrangements. gla.ac.uk Derivatives of 1,4,7-triazonane can form stable complexes with these s-block metals. For example, 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA) has been studied for its aqueous complexation with alkaline-earth cations like Mg(II) and Ca(II). acs.org

A particularly interesting binding mode is the formation of 2:1 "sandwich" complexes, where the metal ion is situated between two triazonane ligands. This has been observed with alkali metal ions such as sodium (Na+) and potassium (K+). The facial coordination of the two tridentate ligands creates an encapsulating octahedral environment around the metal ion. Furthermore, donor-functionalized ligands incorporating the triazacyclononane moiety have been synthesized to create specific binding pockets for alkali metals, yielding salts with lithium, sodium, and potassium. rsc.org This ability to form sandwich structures is a hallmark of the facial-capping nature of the triazonane ligand system.

Interactive Table: Binding Modes of 1,4,7-Triazonane Systems with Main Group Metals

| Ligand System | Metal Ion(s) | Observed Binding Mode/Complex Type | Reference(s) |

| 1,4,7-Triazacyclononane-N,N',N''-triacetic acid (NOTA) | Mg(II), Ca(II) | Mononuclear aqueous complexes | acs.org |

| 1,4,7-Trimethyl-1,4,7-triazonane (TMTAN) | Na+, K+ | 2:1 "Sandwich" complexes | |

| Triazonane-functionalized cyclopentadienyl | Li+, Na+, K+ | Alkali-metal salts | rsc.org |

Comparative Studies with Other Macrocyclic Ligands (e.g., DO3A, DOTA)

In the context of lanthanide complexation, particularly for applications like MRI contrast agents, the stability and kinetic inertness of the complexes are paramount. Ligands based on 1,4,7-triazonane are often compared with established chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives such as DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). researchgate.netnih.gov

DOTA is a highly effective chelator for lanthanides, forming thermodynamically stable and kinetically inert nine-coordinate complexes. rsc.orgnih.gov Triazonane-based ligands, such as NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid), offer a smaller, more rigid cavity. Potentiometric studies have shown that the stability of Gd(III) complexes with certain functionalized triazonane ligands can be significantly high. For instance, a triazonane ligand functionalized with two picolinate (B1231196) arms and one acetate (B1210297) arm (H₃bpatcn) forms a Gd(III) complex with a stability constant (logKGdL) of 15.8, which is higher than that of the analogous NOTA complex (logKGdL = 13.7). nih.govresearchgate.net This increased stability is associated with a higher selectivity for gadolinium over endogenous ions like calcium. nih.govresearchgate.net

While DOTA-based systems are generally considered the gold standard for lanthanide chelation due to their high stability, tailored 1,4,7-triazonane systems can offer competitive or even superior properties for specific applications by optimizing the pendant arms to match the coordination requirements of the lanthanide ion. nih.govresearchgate.net

Interactive Table: Comparison of Lanthanide(III) Complex Stability

| Ligand | Base Macrocycle | Gd(III) Stability (logKGdL) | Key Structural Features | Reference(s) |

| H₃bpatcn | 1,4,7-Triazonane | 15.8 | 9-membered ring; 2 picolinate, 1 acetate arm | nih.govresearchgate.net |

| NOTA (H₃nota) | 1,4,7-Triazonane | 13.7 | 9-membered ring; 3 acetate arms | nih.govresearchgate.net |

| DOTA (H₄dota) | 1,4,7,10-Tetraazacyclododecane | ~25 | 12-membered ring; 4 acetate arms | nih.gov |

| DO3A (H₃do3a) | 1,4,7,10-Tetraazacyclododecane | ~22 | 12-membered ring; 3 acetate arms | nih.govresearchgate.net |

Redox Chemistry of Metal Complexes Containing 1,4,7-Triazonane Ligands

The 1,4,7-triazonane ligand framework is renowned for its ability to stabilize a wide array of metal oxidation states, from low to unusually high ones. wikipedia.orgudel.edu The strong sigma-donating character of the three secondary or tertiary amine nitrogens provides a stable coordination environment that can support metals in various electronic configurations. This property makes complexes of 1,4,7-triazonane and its derivatives, including this compound, active participants in redox reactions and electron transfer processes. googleapis.comacs.org

Stabilization of Various Metal Oxidation States

Complexes of 1,4,7-triazonane (tacn) are particularly effective at stabilizing higher oxidation states of transition metals, such as Ni(III), Mn(IV), and even Fe(IV). wikipedia.orgacs.org The facial coordination of the tacn ligand enforces an octahedral geometry, which is kinetically inert and resistant to dissociation, even when the metal center undergoes a significant change in oxidation state. wikipedia.org For example, the bis(tacn)nickel(III) perchlorate (B79767) complex has been successfully prepared and characterized. acs.org

Conversely, the ligand can also stabilize metals in low oxidation states. Tacn reacts with Mo(CO)₆ and W(CO)₆ to form stable tricarbonyl complexes where the metal is in the 0 oxidation state. wikipedia.org These M(0) complexes can subsequently be oxidized to M(VI) oxo complexes without the macrocycle dissociating, showcasing the remarkable stability imparted by the ligand across a vast range of oxidation states (from 0 to +6). wikipedia.org The redox potential of [M(tacn)₂]³⁺/²⁺ couples for first-row transition metals has been extensively studied, revealing non-periodic trends that are influenced by the interplay between spin state energetics and redox properties. googleapis.comacs.org

Interactive Table: Examples of Metal Oxidation States Stabilized by 1,4,7-Triazonane

| Metal | Stabilized Oxidation State(s) | Example Complex Type | Reference(s) |

| Nickel (Ni) | +2, +3 | [Ni(tacn)₂]²⁺/³⁺ | acs.org |

| Manganese (Mn) | +2, +3, +4 | [Mn(tacn)₂]²⁺/³⁺, Mn(IV) oxo complexes | wikipedia.orgacs.org |

| Iron (Fe) | +2, +3 | [Fe(tacn)₂]²⁺/³⁺ | acs.orgnih.gov |

| Cobalt (Co) | +2, +3 | [Co(tacn)₂]²⁺/³⁺ | acs.orgacs.org |

| Molybdenum (Mo) | 0, +3, +6 | [(tacn)Mo(CO)₃], [(tacn)MoO₃] | wikipedia.org |

| Tungsten (W) | 0, +6 | [(tacn)W(CO)₃], [(tacn)WO₃] | wikipedia.org |

| Rhenium (Re) | +1 | [Re(I)(CO)₃(tacn)]⁺ | nih.govacs.org |

| Technetium (Tc) | +1 | [⁹⁹ᵐTc(I)(CO)₃(tacn)]⁺ | nih.govacs.org |

Electron Transfer Processes in Metal-Ligand Systems

The robust nature of the metal-triazonane bond allows for the detailed study of electron transfer (ET) processes. The thermodynamics of electron transfer in [M(tacn)₂]³⁺/²⁺ complexes have been examined both experimentally and through density functional theory (DFT). googleapis.comacs.org These studies reveal that the spin state of the metal ion plays a crucial role in determining the reduction potentials. The ligand field provided by the two facially capping tacn ligands can lead to accessible spin crossover states, which are directly coupled to the electron transfer event. googleapis.comacs.org

In some cases, the ligand itself can be an active participant in the redox process through proton-coupled electron transfer (PCET). For instance, upon heating, the [Fe(II)(tacn)₂]²⁺ complex can undergo oxidation to an Fe(III) species. This process involves the loss of a hydrogen atom from one of the ligand's nitrogen atoms, resulting in a deprotonated, or amido, nitrogen coordinated to the Fe(III) center. nih.gov This demonstrates that the ligand is not merely a passive spectator but can be intimately involved in the mechanism of electron transfer. nih.govelectronicsandbooks.com

Catalytic Applications of 1,4 Dibenzyl 7 Methyl 1,4,7 Triazonane Metal Complexes

Homogeneous Catalysis Mediated by Triazonane-Based Metal Complexes

In homogeneous catalysis, the metal complex and reactants are in the same phase, allowing for high activity and selectivity under mild conditions. The TACN framework is particularly adept at stabilizing reactive, high-valent metal-oxo and peroxy intermediates that are key to many oxidative processes.

Manganese complexes of N-alkylated TACN ligands are highly effective catalysts for a variety of oxidation reactions using environmentally benign oxidants like hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net These systems have demonstrated broad substrate scope, successfully catalyzing the oxidation of alkenes, alcohols, sulfides, and even activating C-H bonds in hydrocarbons. researchgate.net

Alkene Epoxidation: One of the most prominent applications is the epoxidation of alkenes. Manganese complexes in conjunction with H₂O₂ can efficiently convert a range of alkenes to their corresponding epoxides. researchgate.net The reaction often proceeds with high selectivity, and in some systems, can be tuned to produce cis-diols as alternative products. researchgate.net The effectiveness of these catalysts is frequently enhanced in buffered solutions, such as bicarbonate, which can play a critical role in the formation of the active oxidizing species. organic-chemistry.orgacs.org For instance, the epoxidation of various alkenes can be achieved with catalytic amounts of manganese(II) salts and H₂O₂ in a bicarbonate buffer, which is believed to involve manganese-peroxycarbonate intermediates. organic-chemistry.org

Sulfide Oxidation: Iron and manganese complexes featuring TACN-based ligands are also proficient in catalyzing the oxidation of sulfides. These reactions typically convert sulfides first to sulfoxides and can proceed to the corresponding sulfones upon further oxidation. For example, an iron(IV)-oxo complex with a modified TACN ligand, [FeIV(O)(MePy₂tacn)]²⁺, has been shown to oxidize sulfides to sulfoxides. nih.gov Mechanistic studies on related manganese systems suggest a two-step process where the active oxidant exhibits different characteristics in each step, being electrophilic in the initial sulfide-to-sulfoxide oxidation. researchgate.net

Hydrocarbon Oxidation: The activation and functionalization of inert C-H bonds in hydrocarbons is a significant challenge in chemistry. Metal-oxo species generated from TACN-based complexes are capable of performing this difficult transformation. researchgate.net The mechanism is often proposed to involve a high-valent metal-oxo intermediate that abstracts a hydrogen atom from the hydrocarbon substrate. academie-sciences.frnarod.ru Palladium complexes of Me₃TACN have also been studied, where a Pd(II) precursor undergoes aerobic oxidation to a stable Pd(IV) species, highlighting the ligand's ability to stabilize high oxidation states relevant to oxidative functionalization of hydrocarbons. acs.orgresearchgate.net

| Substrate | Catalyst System | Oxidant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | Mn(II)/Me₃TACN | H₂O₂ | Styrene Oxide | High | researchgate.net |

| Cyclohexene | MnSO₄ | H₂O₂/NaHCO₃ | Cyclohexene Oxide | ~95 | organic-chemistry.orgmdma.ch |

| Methyl p-tolyl sulfide | L₂Mn₂(μ-O)₃₂ (L=Me₃TACN) | H₂O₂ | Methyl p-tolyl sulfoxide | - | researchgate.net |

The structure of the N-substituted triazonane ligand, including the specific nature of substituents like benzyl (B1604629) and methyl groups, plays a crucial role in determining the catalytic performance of the corresponding metal complex. The steric and electronic properties of these substituents directly influence the catalyst's stability, solubility, the accessibility of the metal center, and the redox potential of the metal.

The steric bulk of the N-alkyl or N-aryl groups can significantly affect the coordination geometry of the metal center. researchgate.net For instance, studies on nickel complexes with asymmetrically substituted TACN ligands revealed that less sterically hindered ligands lead to higher yields in cross-coupling reactions, whereas bulkier substituents favor undesired side reactions like homocoupling. researchgate.netillinois.edu The substituents dictate the accessibility of the substrate to the active site and can influence the selectivity of the reaction. For example, in asymmetric catalysis, chiral substituents are incorporated into the ligand backbone to induce enantioselectivity. illinois.edu

Electron-donating or electron-withdrawing properties of the substituents also tune the electronic environment of the metal center. Electron-donating groups, like methyl, increase the electron density on the metal, which can enhance its ability to activate oxidants like H₂O₂ or O₂. Conversely, the electronic character of benzyl groups can be modified by substitution on the phenyl ring, allowing for fine-tuning of the catalyst's redox properties. This modulation is critical for optimizing catalytic turnover and controlling the reactivity of the intermediate species.

Understanding the reaction mechanism is key to improving catalyst design. For oxidation reactions catalyzed by TACN metal complexes, a central theme is the activation of an oxygen source, such as dioxygen (O₂) or hydrogen peroxide, to generate a potent oxidizing intermediate. researchgate.netnih.gov

Dioxygen Activation: In many biological and synthetic systems, metal complexes activate O₂ through a series of electron transfer steps. researchgate.netnih.gov The process often begins with the coordination of O₂ to a reduced metal center (e.g., Fe(II) or Mn(II)), forming a superoxide species. nih.gov Further reduction and protonation can lead to peroxo, hydroperoxo, and ultimately high-valent metal-oxo (e.g., Fe(IV)=O or Mn(V)=O) species. researchgate.net The TACN ligand is effective at stabilizing these highly reactive intermediates, preventing catalyst degradation and facilitating the transfer of the oxygen atom to the substrate. acs.orgresearchgate.net For example, the oxidation of a Pd(II)-dimethyl complex with Me₃TACN by O₂ is proposed to proceed through an inner-sphere mechanism to form a stable Pd(IV) product. acs.org

Peroxy Compound Catalysis: When using hydrogen peroxide as the oxidant, the catalytic cycle is believed to involve the formation of metal-peroxo or metal-hydroperoxo intermediates. With manganese-TACN catalysts, kinetic studies and labeling experiments suggest that the active oxidant is often an electrophilic, mononuclear oxo-manganese(V) species, formed from the reaction of a manganese precursor with H₂O₂. researchgate.net The reaction mechanism for the oxidation of different substrates can vary; for instance, the oxidation of sulfides to sulfoxides and then to sulfones by a Mn-Me₃TACN/H₂O₂ system appears to involve a switch in the nature of the active oxidant between the two steps. researchgate.net

Heterogeneous Catalysis and Immobilization of Triazonane Complexes

While homogeneous catalysts offer high activity, their separation from the reaction mixture can be difficult and costly. Immobilizing these complexes onto solid supports creates heterogeneous catalysts that are easily recoverable and reusable, aligning with the principles of green chemistry. mdpi.com

Several strategies exist for immobilizing TACN metal complexes onto solid supports like silica (B1680970) (SiO₂), polymers, or other inorganic materials. osti.gov A common approach involves modifying the TACN ligand with a functional group that can form a covalent bond with the support surface.

For instance, a TACN ligand can be functionalized with a linker arm containing a reactive group, such as a thiophene or an alkoxysilane. The thiophene group can be polymerized onto a surface, while an alkoxysilane group can react directly with the silanol (-SiOH) groups on the surface of silica to form stable siloxane (-Si-O-Si-) bonds. mdpi.comsnc.edu This covalent attachment prevents the catalyst from leaching into the reaction medium. Another method involves grafting polymers bearing the TACN ligand onto a solid support. For example, N-(4-vinylbenzyl)-1,4,7-triazacyclononane can be polymerized and grafted onto polystyrene particles, which are then complexed with a metal ion to create a solid-supported catalyst.

Immobilization offers the primary advantage of catalyst reusability. researchgate.net A heterogeneous catalyst can be easily separated from the product solution by simple filtration, washed, and reused in subsequent reaction cycles. This is economically and environmentally beneficial, especially when using expensive or toxic metals.

In many cases, the catalytic activity and selectivity of the immobilized complex remain high, comparable to its homogeneous counterpart. Sometimes, the support material itself can have a positive influence on the reaction, for example, by influencing local substrate concentrations or preventing bimolecular catalyst deactivation pathways. Studies on immobilized copper(II) complexes of TACN derivatives for the hydrolysis of organophosphates have demonstrated that the solid-supported catalysts retain their activity and can be effectively reused. mdpi.com Similarly, polymer-grafted copper-TACN catalysts used for oxidative polymerization reactions were recovered by centrifugation and retained their activity over multiple cycles. The ability to be reused without significant loss of performance is a key metric for the practical application of these catalytic systems. researchgate.net

| Catalyst Type | Reaction | Key Advantage | Key Disadvantage | Reusability | Reference |

|---|---|---|---|---|---|

| Homogeneous (e.g., [Cu(L)Cl₂]) | Phosphate Ester Hydrolysis | High activity, mild conditions | Difficult to separate from product | No | monash.edu |

| Heterogeneous (e.g., Cu-TACN on polymer) | Organophosphate Hydrolysis | Easy separation, reusable | Potential for lower activity or leaching | Yes (multiple cycles) | mdpi.com |

Asymmetric Catalysis with Chiral 1,4,7-Triazacyclononane (B1209588) Analogues

The rigid and versatile coordination geometry of the 1,4,7-triazacyclononane framework makes it an excellent scaffold for the design of chiral ligands for asymmetric catalysis. By introducing chiral substituents, chemists can create a well-defined chiral environment around a metal center, enabling the stereoselective transformation of prochiral substrates. The development of these chiral TACN analogues has led to significant progress in enantioselective reactions, with applications ranging from oxidation to cross-coupling reactions. illinois.edu

Metal complexes of chiral TACN derivatives have emerged as promising catalysts for enantioselective oxidation reactions, including the epoxidation of olefins and the oxidation of alkanes and alcohols. Manganese complexes, in particular, have been a focal point of this research. Enantiopure derivatives of TACN, such as (S)-1-(2-hydroxypropyl)-4,7-dimethyl-1,4,7-triazacyclononane, have been synthesized and used to form dinuclear Mn(III)-Mn(IV) complexes. nih.gov These chiral complexes have demonstrated the ability to catalyze the oxidation of various substrates using hydrogen peroxide as a benign oxidant. nih.govacs.org

In a notable example, the enantiomeric complexes derived from the (S) and (R) forms of 1-(2-hydroxypropyl)-4,7-dimethyl-1,4,7-triazacyclononane were employed in the epoxidation of indene. nih.govacs.org While the enantiomeric excess achieved was modest, these findings represent an important proof-of-concept for the potential of chiral TACN-manganese systems in asymmetric oxidation catalysis. nih.govacs.orgnih.gov The bond selectivities observed in the oxidation of alkanes with these catalysts suggest that the crucial step involves the attack of a sterically hindered high-valent manganese-oxo species on a C-H bond. nih.govacs.org

The following table summarizes the results for the enantioselective epoxidation of indene catalyzed by a dinuclear manganese complex of a chiral TACN analogue.

| Substrate | Catalyst | Oxidant | Enantiomeric Excess (ee) | Reference |

| Indene | [Mn₂(S-LMe₂R)₂(μ-O)₂]³⁺ | H₂O₂ | 13% | nih.govacs.org |

S-LMe₂R = (S)-1-(2-hydroxypropyl)-4,7-dimethyl-1,4,7-triazacyclononane

The successful application of chiral TACN metal complexes in asymmetric catalysis is fundamentally dependent on the design and synthesis of the chiral ligands themselves. Researchers have developed various synthetic strategies to access a diverse range of enantiopure TACN derivatives. These methods often employ starting materials from the chiral pool, such as amino acids, to introduce stereocenters in a controlled manner.

One effective approach involves the modular synthesis of unsymmetrically N-substituted 1,4,7-triazacyclononanes. nih.gov A key step in these syntheses is the macrocyclization of three tertiary amide precursors under Richman-Atkins conditions, which allows for subsequent functionalization of the nitrogen atoms. nih.gov This modularity enables the systematic variation of the chiral substituents on the TACN ring, facilitating the fine-tuning of the ligand's steric and electronic properties to optimize stereocontrol in a given catalytic reaction.

Furthermore, efficient synthetic routes have been developed for C₂-symmetric derivatives of 1,4,7-triazacyclononanes starting from chiral aziridines, which are themselves derived from amino acids. rsc.org Another strategy involves a "crab-like" cyclization to produce 1,4-di-tert-butyl-7-R-1,4,7-triazacyclononane derivatives, where the tert-butyl groups can be subsequently removed to allow for further N-functionalization. In addition to introducing chirality via N-substitution, chiral TACN derivatives with stereocenters in the carbon backbone of the macrocycle have also been reported. The development of new synthetic methods for chiral TACN derivatives, such as those bearing one chiral N-substituent and two different alkyl N-substituents, continues to expand the toolbox of ligands available for asymmetric catalysis. illinois.edu These synthetic efforts are crucial for creating novel catalysts with improved enantioselectivity for a broader range of chemical transformations. illinois.edu

Supramolecular Chemistry Involving 1,4 Dibenzyl 7 Methyl 1,4,7 Triazonane

Self-Assembly of Higher-Order Structures with Triazonane Units

The self-assembly of molecules into well-defined, stable, and functional superstructures is a cornerstone of supramolecular chemistry. The 1,4,7-triazonane macrocycle, with its tripodal nature, is an excellent scaffold for the creation of three-dimensional structures. The substituents on the nitrogen atoms play a pivotal role in dictating the geometry and stability of the resulting assemblies.

The rational design of ligands is the first step in the construction of 3D cage molecules. The 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle is a versatile platform for creating ligands for self-assembled coordination cages. rsc.org The synthesis of asymmetrically substituted TACN derivatives, such as 1,4-Dibenzyl-7-methyl-1,4,7-triazonane, is a key strategy for producing ligands with specific structural and electronic properties.

The synthesis of such asymmetrically functionalized TACN ligands often involves a multi-step process. A common approach is the sequential N-alkylation of the parent TACN macrocycle. For instance, to synthesize a derivative like this compound, one might first introduce the methyl group, followed by the two benzyl (B1604629) groups, or vice versa. The order of these steps and the choice of protecting groups are critical to achieving the desired substitution pattern. The benzyl groups, being bulkier than the methyl group, can be used to introduce steric hindrance in specific regions of a resulting cage molecule, thereby influencing its shape and the size of its internal cavity. The methyl group, on the other hand, provides a less sterically demanding substituent.

The synthesis of N-substituted TACN derivatives can be achieved through various methods, including the reaction of the parent macrocycle with alkyl halides. For example, the N-methylation of TACN can be performed using methylating agents like methyl iodide. Similarly, benzylation can be achieved using benzyl halides. The synthesis of the fully N-methylated derivative, 1,4,7-trimethyl-1,4,7-triazacyclononane, is well-established and often serves as a reference for the synthesis of other N-alkylated derivatives. The principles used in these syntheses are applicable to the preparation of asymmetrically substituted derivatives, although the purification of the desired product from a mixture of differently substituted macrocycles can be challenging.

The design of these ligands is intrinsically linked to the desired properties of the final 3D cage. The benzyl groups in this compound can engage in π-π stacking interactions, which can be a driving force in the self-assembly process and can also influence the host-guest properties of the cage. The combination of bulky benzyl groups and a smaller methyl group allows for a degree of asymmetry in the ligand, which can lead to the formation of cage structures with lower symmetry and potentially more complex recognition properties.

Table 1: Synthetic Approaches for N-Substituted 1,4,7-Triazacyclononane Derivatives

| Synthetic Method | Reagents | Key Features |

|---|---|---|

| Direct N-Alkylation | Alkyl halides (e.g., methyl iodide, benzyl bromide) | A straightforward method, but can lead to a mixture of products with varying degrees of substitution. |

| Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH₃CN) | Useful for introducing a variety of substituents. |

Self-assembled cages based on triazonane scaffolds can encapsulate guest molecules within their internal cavities, leading to the formation of host-guest complexes. This encapsulation can dramatically alter the physical and chemical properties of the guest molecule. The design of the triazonane-based ligand, including the nature of the N-substituents, is critical in determining the size, shape, and chemical environment of the cage's cavity, and thus its guest-binding properties.

The encapsulation of a guest molecule can lead to a range of interesting phenomena. For instance, the confined environment of the cage can stabilize reactive intermediates, catalyze chemical reactions, or alter the photophysical properties of a guest. The release of an encapsulated guest can also be triggered by an external stimulus, such as a change in pH or the introduction of a competing guest, making these systems potentially useful for drug delivery applications.

Table 2: Potential Guest Molecules for Triazonane-Based Cages

| Guest Molecule Type | Potential Interactions with a this compound-based Cage |

|---|---|

| Aromatic hydrocarbons | π-π stacking with the benzyl groups of the host. |

| Halogenated alkanes | Hydrophobic interactions within the cavity. |

| Fullerenes | Size-dependent encapsulation based on the cavity dimensions. |

Molecular Recognition and Ion Recognition Properties

The ability of synthetic receptors to selectively bind specific molecules or ions is a central theme in supramolecular chemistry. The 1,4,7-triazonane macrocycle and its derivatives are excellent platforms for the development of receptors for a variety of guests. The N-substituents play a crucial role in modulating the binding affinity and selectivity of these systems.

The parent 1,4,7-triazacyclononane (TACN) macrocycle is a well-known chelator for a wide range of metal cations. wikipedia.org The three nitrogen atoms of the TACN ring can coordinate to a metal ion in a facial manner, forming a stable complex. The N-substitution in derivatives like this compound significantly influences their cation binding properties. The presence of bulky benzyl groups can sterically hinder the coordination of the nitrogen atoms to a metal ion, potentially leading to weaker binding or a preference for larger metal ions. Conversely, the electron-donating nature of the alkyl and benzyl groups can increase the basicity of the nitrogen atoms, which could enhance their affinity for certain cations.

The fully N-methylated derivative, 1,4,7-trimethyl-1,4,7-triazonane (Me₃TACN), has been extensively studied in terms of its coordination chemistry. Compared to TACN, Me₃TACN is a stronger base and forms highly stable complexes with many metal ions. However, the steric bulk of the methyl groups prevents the formation of 2:1 "sandwich" complexes with most metal ions, a common motif for the less sterically hindered TACN. Such 2:1 complexes with Me₃TACN are only observed with larger cations like Ag⁺, Na⁺, and K⁺. It can be inferred that this compound, with its even bulkier benzyl groups, would exhibit even greater steric hindrance, likely precluding the formation of 2:1 complexes and influencing its selectivity for metal cations.

In addition to cation binding, triazonane-based systems can also be designed to recognize anions. This is typically achieved by incorporating anion-binding motifs, such as hydrogen bond donors or Lewis acidic centers, into the ligand structure. While the this compound molecule itself is not a primary candidate for direct anion binding through hydrogen bonding due to the absence of N-H protons, it can be incorporated into larger systems that are designed for anion recognition. For example, coordination of this ligand to a metal center can create a positively charged complex that can interact with anions.

The selective binding properties of triazonane derivatives can be exploited in the development of chemical sensors. A chemical sensor is a device that transforms chemical information into an analytically useful signal. In the context of triazonane-based systems, the binding of a specific ion or molecule can be designed to produce a change in a measurable property, such as fluorescence, color, or electrochemical potential.

For instance, a fluorescent chemosensor can be created by attaching a fluorophore to a triazonane macrocycle. If the binding of a target analyte to the triazonane unit alters the electronic properties of the fluorophore, a change in the fluorescence intensity or wavelength can be observed. This "turn-on" or "turn-off" fluorescence response can be used to quantify the concentration of the analyte.

A study on a functionalized 1,4,7-triazacyclononane derivative demonstrated its use as a "turn-on" fluorescent chemosensor for the detection of bromide and iron(III) ions. nih.gov In this system, the pre-formed zinc complex of the triazonane derivative exhibited a specific fluorescence response upon interaction with the target ions. nih.gov This example illustrates the potential of triazonane-based systems in the development of selective chemical sensors.

While there are no specific reports on chemical sensors based on this compound, the principles are transferable. A sensor incorporating this ligand could be designed where the benzyl groups play a role in creating a specific binding pocket or in modulating the signaling mechanism. For example, the binding of a guest could alter the π-stacking interactions between the benzyl groups, leading to a change in the spectroscopic properties of an attached chromophore.

Table 3: Principles of Chemical Sensing with Triazonane Derivatives

| Sensing Mechanism | Description | Potential Signal Output |

|---|---|---|

| Fluorescence Spectroscopy | Analyte binding modulates the emission of a tethered fluorophore. | Change in fluorescence intensity or wavelength. |

| UV-Vis Spectroscopy | Analyte binding alters the absorption spectrum of a chromophoric unit. | Change in color or absorbance. |

Theoretical and Computational Investigations of 1,4 Dibenzyl 7 Methyl 1,4,7 Triazonane

Quantum Chemical Calculations of Electronic Structure and Bonding in Triazonane Ligands and Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of triazonane ligands and their metal complexes. These calculations provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds.

For instance, DFT calculations have been successfully used to support the analysis of spectroscopic data for nickel complexes involving bulky 1,4,7-triazacyclononane (B1209588) (TACN) ligands like 1,4,7-triisopropyl-1,4,7-triazacyclononane. illinois.edu In such studies, calculated Mulliken spin densities can reveal that an unpaired electron resides primarily on the metal center, with significant contributions from the axial nitrogen donor of the triazonane ligand. illinois.edu This information is crucial for understanding the electronic properties and reactivity of the complex.

Geometry optimization is a fundamental output of these calculations, and methods like the B3LYP/6-31G(d,p) level of DFT have shown excellent correlation with geometric parameters obtained from X-ray diffraction studies for related heterocyclic compounds. mdpi.com For 1,4-Dibenzyl-7-methyl-1,4,7-triazonane, such calculations would predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. Furthermore, analyses like Natural Bond Orbital (NBO) analysis can confirm charge delocalization and molecular stability. nih.gov

| Computational Method | Key Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, spin density distribution, spectroscopic parameters. illinois.edumdpi.com | Predicts 3D structure, elucidates electronic effects of benzyl (B1604629) and methyl groups, helps interpret experimental spectra. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, intramolecular interactions, charge delocalization. nih.gov | Provides insight into the stability and electronic communication within the ligand framework. |

| Frontier Molecular Orbital (FMO) Analysis | Energies of HOMO and LUMO, energy gap (ΔE). mdpi.comnih.gov | Helps predict chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations of Ligand-Metal Interactions and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions that are often inaccessible through static calculations. mdpi.com For a flexible ligand like this compound, MD simulations are particularly valuable for exploring its conformational landscape both in its free state and when coordinated to a metal ion.

The process often involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods. mdpi.com A reliable set of force field parameters, which describe the potential energy of the system, is crucial for accurate simulations. mdpi.com For novel metal complexes, these parameters can be generated using QM methods at the DFT level. mdpi.com

Once parameterized, MD simulations can be run for extended periods (e.g., microseconds) in an explicit solvent like water to model a realistic chemical environment. mdpi.com These simulations can reveal:

Conformational Flexibility: How the triazonane ring and its benzyl and methyl substituents move and interconvert between different conformations.

Ligand-Metal Interactions: The stability and dynamics of the coordination bonds between the nitrogen atoms of the ligand and a central metal ion.

Solvation Effects: How solvent molecules arrange around the complex and influence its structure and dynamics. For example, simulations can estimate the location of the first solvation shell around a metal complex. cnr.it

This detailed understanding of the dynamic behavior of the ligand and its metal complexes is critical for designing new chelators and catalysts with specific structural and functional properties. mdpi.com

Prediction of Reactivity and Spectroscopic Properties of Triazonane Derivatives

Computational methods are widely used to predict the reactivity and spectroscopic properties of molecules, providing a valuable complement to experimental synthesis and characterization. nih.govmedchemexpress.com

Reactivity Prediction: The reactivity of a molecule can be estimated by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. mdpi.comnih.gov A small energy gap suggests that the molecule is more polarizable and kinetically less stable, indicating higher reactivity. mdpi.com For this compound, calculating the HOMO-LUMO gap would provide a theoretical basis for understanding its reactivity towards various substrates or metal ions.

Spectroscopic Properties Prediction: Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in structural assignment. nih.gov

Infrared (IR) Spectroscopy: Vibrational frequencies corresponding to specific bond stretches and bends can be computed, helping to interpret experimental IR spectra. nih.gov

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using methods like Time-Dependent DFT (TD-DFT), allowing for a direct comparison with experimental absorption spectra. mdpi.com

The agreement between calculated and experimental spectra provides strong evidence for the proposed chemical structure and offers a deeper understanding of the molecule's electronic transitions. mdpi.com

| Property | Computational Approach | Derived Information |

|---|---|---|

| Chemical Reactivity | Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO gap, global reactivity parameters (hardness, softness). nih.gov |

| NMR Spectra | DFT (e.g., GIAO method) | Predicted ¹H and ¹³C chemical shifts for structural verification. nih.gov |

| IR Spectra | DFT Frequency Calculations | Vibrational modes to compare with experimental IR data. nih.gov |

| UV-Vis Spectra | Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths. mdpi.com |

Ligand Field Theory Applications in Metal Complex Analysis

Ligand Field Theory (LFT) is a theoretical framework that extends crystal field theory by incorporating aspects of molecular orbital theory to describe the electronic structure of coordination compounds. wikipedia.orgbritannica.com It is essential for analyzing the properties of metal complexes formed with ligands such as this compound.

LFT describes how the interaction between the metal's d-orbitals and the ligand's orbitals leads to a splitting of the d-orbitals into different energy levels. britannica.com The magnitude of this splitting (Δ) depends on the metal ion, the ligand, and the coordination geometry. wikipedia.org This d-orbital splitting is fundamental to explaining many properties of transition metal complexes:

Spectroscopic Properties: The colors of transition metal complexes are due to electronic transitions between the split d-orbitals. LFT helps in assigning these transitions observed in UV-Visible spectra. britannica.com

Magnetic Properties: The arrangement of electrons within the split d-orbitals determines whether a complex is high-spin or low-spin, which in turn dictates its magnetic moment. LFT provides a framework for predicting these magnetic properties. wikipedia.orgnumberanalytics.com

While traditional LFT uses parameters derived from experiments, modern computational approaches like ab initio Ligand Field Theory (AILFT) allow for the extraction of LFT parameters directly from first-principles quantum chemical calculations. nih.gov This connects the qualitative insights of LFT with the quantitative accuracy of high-level computations, providing a comprehensive understanding of metal-ligand bonding. nih.govwiley.com For a complex of this compound, LFT would be applied to interpret its color, magnetic behavior, and electronic stability based on the interaction between the triazonane nitrogen donors and the central metal ion.

Advanced Characterization Techniques for 1,4 Dibenzyl 7 Methyl 1,4,7 Triazonane and Its Complexes

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopic techniques are indispensable for probing the molecular structure, bonding, and electronic characteristics of 1,4-dibenzyl-7-methyl-1,4,7-triazonane and its metallic adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ⁸⁹Y, ³¹P)

NMR spectroscopy is a cornerstone for the characterization of diamagnetic complexes of this compound, providing detailed information about the ligand's framework and its coordination to a metal center.

¹H and ¹³C NMR: For the free ligand, ¹H NMR spectra would be expected to show distinct signals for the methyl and benzyl (B1604629) protons, as well as the ethylene (B1197577) bridges of the triazonane ring. The chemical shifts and coupling patterns of the methylene (B1212753) protons can provide insights into the conformational dynamics of the macrocycle in solution. Upon coordination to a metal ion, significant changes in the chemical shifts of the protons adjacent to the nitrogen atoms are anticipated, indicating the involvement of the nitrogen lone pairs in bonding. Similarly, ¹³C NMR provides a map of the carbon skeleton, with predictable shifts for the methyl, benzyl, and macrocyclic carbons. Coordination to a metal center would also influence the ¹³C chemical shifts, offering further evidence of complex formation.

Heteronuclear NMR (e.g., ⁸⁹Y, ³¹P): When complexed with NMR-active metal nuclei such as Yttrium-89, ⁸⁹Y NMR spectroscopy can directly probe the metal's local environment. However, the low receptivity and long relaxation times of ⁸⁹Y can make signal observation challenging in solution, with solid-state NMR sometimes proving more advantageous. For complexes incorporating phosphorus-containing co-ligands, ³¹P NMR is a highly sensitive technique. The ³¹P chemical shift and coupling constants can elucidate the stereochemistry and coordination number of the metal complex.

A representative dataset for a generic asymmetrically substituted TACN ligand is presented below to illustrate the type of information obtained from NMR studies.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.20-7.40 | m | Aromatic protons (Benzyl) |

| ¹H | 3.60 | s | Methylene protons (Benzyl) |

| ¹H | 2.50-3.00 | m | Ring methylene protons |

| ¹H | 2.30 | s | Methyl protons |

| ¹³C | 127-130 | - | Aromatic carbons (Benzyl) |

| ¹³C | 60-65 | - | Methylene carbons (Benzyl) |

| ¹³C | 50-55 | - | Ring methylene carbons |

| ¹³C | 40-45 | - | Methyl carbon |

Note: This is an illustrative table based on typical values for similar compounds and does not represent experimentally verified data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Signatures

Infrared spectroscopy is a rapid and effective method for identifying key functional groups and observing changes upon metal coordination. The IR spectrum of this compound would be characterized by C-H stretching vibrations from the aromatic benzyl groups and the aliphatic macrocyclic ring and methyl group. Upon complexation, shifts in the C-N stretching vibrations and the appearance of new bands in the low-frequency region, corresponding to metal-nitrogen (M-N) vibrations, would provide direct evidence of coordination.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C-N Stretch | 1000-1250 |

| Metal-Nitrogen Stretch | 400-600 |

Note: This table presents typical ranges for the indicated vibrational modes.

UV-Vis Spectroscopy for Complexation Kinetics and Electronic Transitions

UV-Vis spectroscopy is particularly useful for studying the electronic properties of metal complexes, especially those involving transition metals. The technique can be employed to monitor the kinetics of complex formation by observing changes in absorbance over time. Furthermore, the absorption bands in the UV-Vis spectrum correspond to electronic transitions within the complex. For complexes of this compound with transition metals, d-d transitions and charge-transfer bands would be expected. The energies and intensities of these bands provide valuable information about the geometry and electronic structure of the metal center.

Mass Spectrometry (HRMS) for Molecular Weight and Purity Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular weight and elemental composition of this compound and its complexes. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate ions of the intact molecule or complex, allowing for precise mass determination. The isotopic distribution pattern observed in the mass spectrum can further validate the elemental composition.

X-ray Diffraction Studies for Solid-State Structures

While spectroscopic methods provide invaluable information about the structure and properties in solution, single-crystal X-ray diffraction provides the definitive solid-state structure.

Crystal Structure Determination of the Ligand and its Metal Complexes

| Parameter | Typical Value | Significance |

| Metal-Nitrogen Bond Length | 2.0 - 2.3 Å | Indicates the strength of the coordination bond. |

| N-M-N Bond Angle | ~90° for octahedral | Defines the coordination geometry. |

| Macrocycle Conformation | e.g., chair, boat | Influences the stability and reactivity of the complex. |

Note: This table provides typical ranges for metal complexes of TACN derivatives.

Analysis of Coordination Geometries and Intermolecular Interactions (e.g., Hydrogen Bonding)

The coordination geometry of metal complexes featuring N-substituted TACN ligands is heavily dictated by the steric hindrance imposed by the substituents. While the parent TACN ligand typically acts as a facial tridentate ligand, leading to octahedral geometries, the presence of bulky groups like benzyl and methyl can cause distortions from this ideal geometry. wikipedia.orgnih.gov

For a hypothetical metal complex of this compound, the two benzyl groups and one methyl group would create a sterically crowded environment on one face of the macrocycle. This steric pressure can lead to several possible coordination geometries, including distorted octahedral, square pyramidal, or even five-coordinate structures, depending on the size of the metal ion and the nature of any co-ligands. illinois.edursc.org

Studies on copper(II) complexes with asymmetrically functionalized TACN derivatives, including those with a benzyl substituent, have revealed distorted square pyramidal or square planar coordination environments. rsc.org In these cases, the TACN derivative coordinates to the metal center, and the remaining coordination sites are occupied by other ligands or solvent molecules. The formation of five-membered chelate rings upon coordination of the TACN ligand further contributes to the distortion from ideal geometries. rsc.org

Similarly, the investigation of nickel(II) complexes with the bulky 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr3TACN) ligand has shown the adoption of a five-coordinate geometry, intermediate between square pyramidal and trigonal bipyramidal. illinois.edu The steric bulk of the isopropyl groups prevents the typical facial coordination and forces a less common geometry. Given that benzyl groups are also sterically demanding, a similar effect can be anticipated for complexes of this compound.

In cases where co-ligands or counter-ions with hydrogen bonding capabilities are present, these interactions can significantly direct the crystal packing. For instance, in the crystal structure of a copper(II) complex with a benzyl-substituted TACN derivative, one-dimensional chains are formed and held together by hydrogen bonds. rsc.org

Table 1: Predicted Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Predicted Coordination Geometry | Key Influencing Factors |

| Cu(II) | Distorted Square Pyramidal or Square Planar | Jahn-Teller effect, steric hindrance from benzyl groups |

| Ni(II) | Five-coordinate (Square Pyramidal or Trigonal Bipyramidal) | Steric bulk of N-substituents |

| Fe(II)/Fe(III) | Distorted Octahedral | Preference for six-coordination, steric constraints |

| Mn(II)/Mn(III)/Mn(IV) | Distorted Octahedral | Versatile coordination, influenced by co-ligands |

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of metal complexes. sathyabama.ac.in For complexes of this compound, the electrochemical response will be centered on the metal ion, as the TACN ligand itself is not redox-active under typical conditions. The electronic environment created by the N-benzyl and N-methyl substituents will, however, modulate the redox potentials of the metal center.

The electron-donating nature of the alkyl (methyl) and benzyl groups increases the electron density on the nitrogen atoms and, consequently, on the coordinated metal center. This increased electron density generally makes the metal ion easier to oxidize (a more negative reduction potential) and harder to reduce.

Studies on copper complexes with various N-substituted TACN ligands have demonstrated that the Cu(II)/Cu(I) redox couple is sensitive to the ligand environment. rsc.org The steric bulk of the substituents can also play a role by stabilizing one oxidation state over the other. For instance, a more sterically crowded ligand might favor the lower coordination numbers often associated with Cu(I), thus shifting the redox potential.

The redox behavior of manganese complexes with TACN derivatives is of particular interest due to their relevance in catalysis. researchgate.netresearchgate.net These complexes can exhibit multiple oxidation states (e.g., Mn(II), Mn(III), Mn(IV)), and their redox potentials are crucial for their catalytic activity. The electronic and steric properties of the this compound ligand would be expected to tune these redox potentials.

Hydrogen bonding in the second coordination sphere can also significantly influence the redox behavior of the metal center. rsc.orgnih.gov While the ligand itself lacks strong hydrogen bond donors, interactions with solvent molecules or counter-ions could stabilize certain oxidation states and thereby shift the observed redox potentials.

Table 2: Predicted Redox Behavior of Metal Complexes of this compound

| Metal Complex | Redox Couple | Predicted Effect of Ligand |

| [Cu(L)]2+ | Cu(II)/Cu(I) | Negative shift in reduction potential due to electron-donating substituents. |

| [Fe(L)]3+ | Fe(III)/Fe(II) | Negative shift in reduction potential, stabilizing the Fe(III) state. |

| [Mn(L)]4+ | Mn(IV)/Mn(III) | Tunable redox potential based on co-ligands and solvent environment. |

(L = this compound)

Research Directions and Future Perspectives for 1,4 Dibenzyl 7 Methyl 1,4,7 Triazonane Chemistry

Design of Novel Multi-Functionalized Triazonane Ligands for Enhanced Specificity

The future of ligands based on the 1,4-Dibenzyl-7-methyl-1,4,7-triazonane framework lies in the precise tuning of their properties through multi-functionalization. The existing benzyl (B1604629) and methyl groups provide a foundational platform for further synthetic modification, enabling the creation of ligands with enhanced specificity for particular metal ions or substrates. This is of paramount importance in fields such as medical imaging, targeted therapeutics, and environmental remediation. nih.gov

A significant research direction will involve the introduction of additional pendant arms onto the TACN backbone. These arms can be equipped with a variety of functional groups, including carboxylates, phosphonates, or other chelating moieties, to modulate the coordination geometry, thermodynamic stability, and kinetic inertness of the resulting metal complexes. nih.gov For instance, the development of bifunctional chelators, where one part of the molecule binds a metal ion while another is designed to interact with a biological target, is a promising area of exploration. This approach is central to the advancement of radiopharmaceuticals, where the triazonane core can securely sequester a radioisotope while a conjugated biomolecule directs the complex to diseased cells.

Future research will likely focus on creating ligands with pre-organized cavities that are highly selective for specific metal ions based on size, charge, and coordination preferences. This can be achieved by introducing rigid linkers or by forming more complex, cage-like structures. The development of "turn-on" fluorescent sensors is another exciting prospect, where the coordination of a specific analyte to the functionalized triazonane-metal complex triggers a measurable optical response.

The table below summarizes potential functionalization strategies and their projected impact on ligand specificity.

| Functionalization Strategy | Target Application | Desired Outcome |

| Introduction of carboxylate/phosphonate arms | Medical Imaging (PET, SPECT) | Enhanced kinetic inertness and thermodynamic stability of radiometal complexes. |

| Conjugation to biomolecules (peptides, antibodies) | Targeted Radiotherapy | Specific delivery of therapeutic radioisotopes to cancer cells. |

| Incorporation of chromophores/fluorophores | Environmental Sensing | Selective "turn-on" detection of heavy metal pollutants. |

| Creation of rigid, pre-organized cavities | Ion-selective Extraction | High-specificity binding and separation of valuable or toxic metal ions. |

Exploration of New Catalytic Transformations Utilizing Triazonane-Based Systems

Metal complexes of 1,4,7-triazonane and its derivatives have long been recognized for their catalytic prowess, particularly in oxidation chemistry. The unique facial coordination of the TACN ligand stabilizes high-valent metal centers, making them effective catalysts for a range of transformations. Future research involving this compound-based systems will aim to expand this catalytic scope into new and challenging chemical territory.

One of the most promising frontiers is the development of catalysts for C-H activation and functionalization. This would enable the direct conversion of simple hydrocarbons into more valuable products, a long-standing goal in catalysis. The steric environment created by the dibenzyl groups could play a crucial role in controlling the selectivity of such reactions. Furthermore, the design of chiral versions of these ligands could pave the way for enantioselective catalytic processes, which are of great importance in the pharmaceutical and fine chemical industries.

Another area of intense interest is the development of catalysts that can mimic the function of metalloenzymes. By incorporating substrate recognition sites and catalytically active metal centers into the triazonane framework, it may be possible to create artificial enzymes with high efficiency and selectivity. These biomimetic catalysts could find applications in green chemistry, performing complex transformations under mild conditions.

The exploration of photoredox catalysis using triazonane-metal complexes is also a burgeoning field. The ability of these complexes to engage in light-induced electron transfer processes opens up new avenues for organic synthesis, allowing for the formation of chemical bonds that are difficult to achieve through traditional thermal methods.

Key areas for future catalytic research are highlighted in the following table.

| Catalytic Transformation | Potential Catalyst System | Significance |

| C-H Activation/Functionalization | Triazonane-Iron/Ruthenium Complexes | Direct conversion of alkanes to high-value chemicals. |

| Asymmetric Synthesis | Chiral Triazonane-Copper/Palladium Complexes | Enantioselective production of pharmaceuticals and agrochemicals. |

| Biomimetic Oxidation | Triazonane-Manganese/Copper "Artificial Enzyme" | Green and selective oxidation of substrates under mild conditions. |

| Photoredox Catalysis | Triazonane-Iridium/Ruthenium Photosensitizers | Light-driven synthesis of complex organic molecules. |

Integration into Advanced Materials Science and Nanotechnology

The incorporation of this compound and its metal complexes into larger material architectures is a key direction for future research. This integration aims to harness the unique properties of the molecular-level triazonane system to create macroscopic materials with novel functions.

One major avenue of exploration is the use of functionalized triazonane derivatives as building blocks for metal-organic frameworks (MOFs). researchgate.net By designing triazonane ligands with suitable connecting points, it will be possible to construct porous, crystalline materials with tailored pore sizes and chemical environments. researchgate.net These MOFs could have applications in gas storage and separation, heterogeneous catalysis, and chemical sensing. researchgate.net The future in this area points towards creating multivariable MOFs with programmed functions and the potential use of AI to accelerate their design and discovery. berkeley.edu

Another exciting area is the development of triazonane-containing polymers. mdpi.com By grafting the triazonane ligand onto a polymer backbone, it is possible to create materials that can selectively bind metal ions for applications in water purification or resource recovery. mdpi.com These polymer-supported catalysts could also offer the advantage of easy separation and recycling. The development of stimuli-responsive polymers, which change their properties in response to external triggers like pH, temperature, or light, is a particularly active area of research. nih.govnih.govmdpi.com

Furthermore, the functionalization of nanoparticles with triazonane-based ligands is a promising strategy for applications in nanomedicine and beyond. mdpi.comnih.gov Triazonane-coated nanoparticles could be used for targeted drug delivery, where the nanoparticle serves as a carrier and the triazonane ligand can chelate a therapeutic or imaging agent. nih.gov These functionalized nanoparticles could also be employed as highly active and selective nanocatalysts. nih.gov

| Material Type | Integration Strategy | Potential Application |

| Metal-Organic Frameworks (MOFs) | Use of triazonane-dicarboxylates as linkers. | Selective gas separation, heterogeneous catalysis. researchgate.netnorthwestern.eduprinceton.edu |

| Smart Polymers | Grafting triazonane units onto polymer chains. | Stimuli-responsive drug release, recyclable catalysts. mdpi.comnih.govnih.gov |

| Functionalized Nanoparticles | Covalent attachment of triazonane ligands to nanoparticle surfaces. | Targeted theranostics, advanced nanocatalysis. mdpi.comnih.govmdpi.com |

| Hybrid Materials | Incorporation into silica (B1680970) or carbon-based supports. | Chromatographic separation, supported catalysis. |

Development of Supramolecular Architectures with Tunable Properties for Advanced Applications

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to constructing complex and functional systems. acs.org The this compound scaffold is an excellent candidate for the development of novel supramolecular architectures due to its well-defined structure and versatile coordination chemistry.

A key research direction is the design of self-assembled supramolecular cages. rsc.orgrsc.org By combining triazonane-based ligands with appropriate metal ions, it is possible to create discrete, three-dimensional structures with internal cavities. nih.gov These cages can encapsulate guest molecules, leading to applications in molecular recognition, separation, and as nanoreactors ("molecular flasks") where chemical reactions can be carried out in a confined environment. rsc.org The future will likely see the development of cages with stimuli-responsive properties, where the binding and release of a guest molecule can be controlled by an external signal. nih.gov

The construction of interlocked molecules, such as rotaxanes and catenanes, featuring triazonane-based components is another area with significant potential. These mechanically interlocked structures can exhibit unique dynamic properties, making them attractive for the development of molecular machines and switches.

Furthermore, the self-assembly of triazonane derivatives on surfaces could lead to the formation of functional thin films and monolayers. These ordered two-dimensional structures could find applications in molecular electronics, sensing, and as functional coatings. The ability to tune the intermolecular interactions by modifying the substituents on the triazonane ring will be crucial for controlling the self-assembly process and the properties of the resulting materials. nih.gov

| Supramolecular Architecture | Design Principle | Future Application |

| Molecular Cages/Capsules | Metal-directed self-assembly of triazonane-based ligands. | Selective guest encapsulation, catalysis in confined spaces. rsc.orgrsc.orgresearchgate.net |

| Mechanically Interlocked Molecules | Templated synthesis of rotaxanes and catenanes. | Molecular switches and machines. |

| Self-Assembled Monolayers | Deposition of functionalized triazonanes on surfaces. | Chemical sensors, molecular electronics. |

| Supramolecular Polymers | Non-covalent polymerization of triazonane-based monomers. | Self-healing materials, responsive gels. |

Q & A

Q. How can researchers address discrepancies in reported biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.